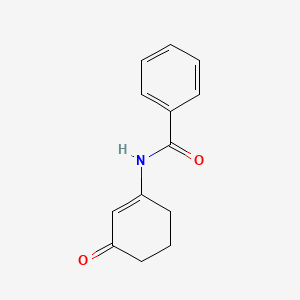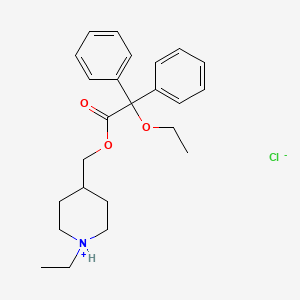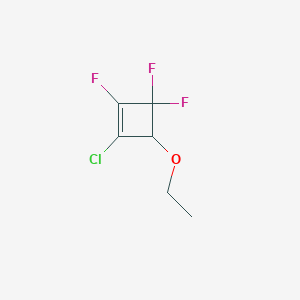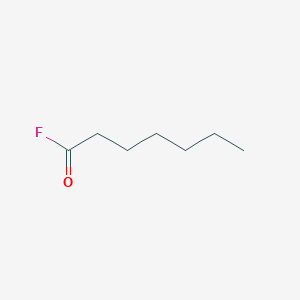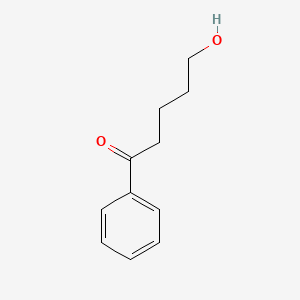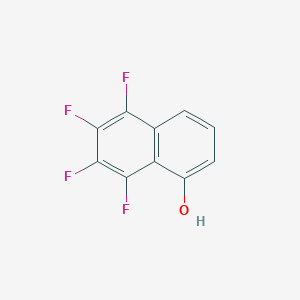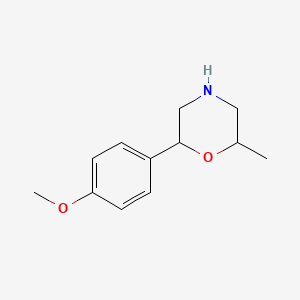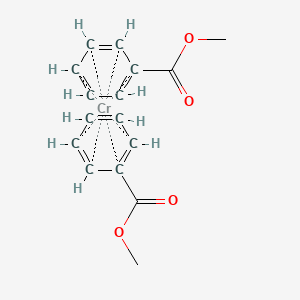
Chromium;methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;methyl benzoate is an organic compound that belongs to the benzoate ester family. It is characterized by a benzene ring connected to an ester functional group. The chemical formula for methyl benzoate is C8H8O2. This compound is a colorless liquid with a pleasant, fruity aroma and is poorly soluble in water but miscible with organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl benzoate is commonly synthesized through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions involve refluxing the mixture of benzoic acid and methanol with the acid catalyst for a few hours until equilibrium is reached .
Industrial Production Methods
In industrial settings, methyl benzoate can also be produced using microwave-assisted esterification. This method involves the use of microwave energy as a source of heat, which provides a safe, economic, and green method of heating. The esterification is carried out using a heterogeneous catalyst, such as zeolite Hβ, which enhances the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl benzoate undergoes various types of chemical reactions, including:
Electrophilic Substitution: Electrophiles attack the benzene ring, such as in the nitration reaction with nitric acid to form methyl 3-nitrobenzoate.
Nucleophilic Substitution: Nucleophiles attack the carbonyl center, such as in the hydrolysis reaction with aqueous sodium hydroxide to produce methanol and sodium benzoate.
Common Reagents and Conditions
Electrophilic Substitution: Nitric acid and sulfuric acid as catalysts.
Nucleophilic Substitution: Aqueous sodium hydroxide.
Major Products
Electrophilic Substitution: Methyl 3-nitrobenzoate.
Nucleophilic Substitution: Methanol and sodium benzoate.
Aplicaciones Científicas De Investigación
Methyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Acts as an attractant for orchid bees, which is useful for studying these insects.
Medicine: Methyl p-bromobenzoate, a derivative, is used as a raw material for antitumor drugs.
Industry: Employed as a fragrance additive in perfumes and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl benzoate involves its interaction with various molecular targets and pathways. For instance, as a pesticide, it acts as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant. These modes of action make it effective against a range of agricultural, stored product, and urban insect pests .
Comparación Con Compuestos Similares
Methyl benzoate can be compared with other similar compounds in the benzoate ester family, such as:
Ethyl benzoate: Similar in structure but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar in structure but with a propyl group instead of a methyl group.
Uniqueness
Methyl benzoate is unique due to its pleasant aroma, making it valuable in the fragrance industry. Additionally, its effectiveness as a natural pesticide offers an environmentally friendly alternative to synthetic chemical pesticides .
List of Similar Compounds
- Ethyl benzoate
- Propyl benzoate
- Benzyl benzoate
Propiedades
Fórmula molecular |
C16H16CrO4 |
|---|---|
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
chromium;methyl benzoate |
InChI |
InChI=1S/2C8H8O2.Cr/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*2-6H,1H3; |
Clave InChI |
UBNHVLMBUBVJQG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1.COC(=O)C1=CC=CC=C1.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
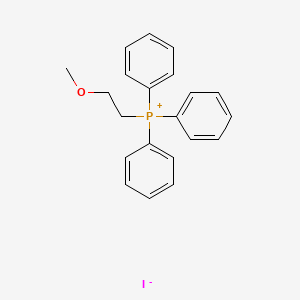
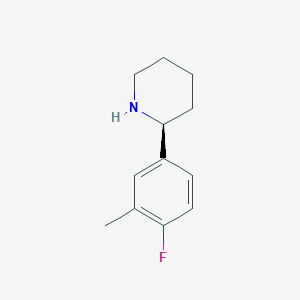
![Benz[j]heptaphene](/img/structure/B14749824.png)
